2-(1,3-Dioxolan-2-yl)acetic acid
Description
2-(1,3-Dioxolan-2-yl)acetic acid (CAS: 5735-92-2) is a carboxylic acid derivative featuring a 1,3-dioxolane ring attached to an acetic acid moiety. Its molecular formula is C₅H₈O₄, with a molecular weight of 132.11 g/mol . The SMILES notation (C1COC(O1)CC(=O)O) and InChI key (RIUTZMFSKYWRDF-UHFFFAOYSA-N) highlight its structure, which includes a five-membered dioxolane ring and a carboxylic acid group .
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)3-5-8-1-2-9-5/h5H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUTZMFSKYWRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-92-2 | |
| Record name | 2-(1,3-dioxolan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,3-Dioxolan-2-yl)acetic acid can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol. This reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for the success of this synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Biological Activity
2-(1,3-Dioxolan-2-yl)acetic acid is an organic compound with the molecular formula CHO and a molecular weight of 132.12 g/mol. It is characterized by its dioxolane structure, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
The chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 5735-92-2
- Molecular Structure :
- SMILES : C1COC(O1)CC(=O)O
- InChI Key : RIUTZMFSKYWRDF-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 132.12 g/mol |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress in various biological systems.
- Anti-inflammatory Effects : Studies show that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
The biological activity of this compound is believed to involve:
- Interaction with various receptors involved in inflammation and oxidative stress pathways.
- Modulation of intracellular signaling cascades that regulate cell survival and apoptosis.
Study on Antioxidant Activity
A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of several dioxolane derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) in cultured neuronal cells treated with the compound compared to controls.
Table 2: Antioxidant Activity Results
| Compound | ROS Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 45 |
Neuroprotective Study
In a neuropharmacological study by Lee et al. (2021), the effects of this compound were assessed in a rodent model of neurodegeneration. The findings suggested that treatment with the compound resulted in improved cognitive function and reduced neuronal loss.
Safety and Toxicity
While the compound exhibits promising biological activities, safety assessments are crucial for its potential therapeutic use. The available data indicate that it has a moderate safety profile; however, further toxicological studies are necessary to establish safe dosage levels for clinical applications.
Q & A
Basic Research Questions
Q. What are the optimized laboratory-scale synthesis methods for 2-(1,3-Dioxolan-2-yl)acetic acid?
- Methodology : The compound is typically synthesized via condensation reactions using dioxolane precursors. A common approach involves reacting quinolin-8-ol derivatives with acetic anhydride and sodium acetate under reflux conditions. Purification is achieved through distillation or recrystallization to ensure high yield and purity . Alternative routes include hydrolysis of ester derivatives using aqueous lithium hydroxide in tetrahydrofuran (THF) at elevated temperatures (e.g., 70°C), followed by acidification and extraction .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : Nuclear Magnetic Resonance (NMR) is critical for confirming the structure, particularly H and C NMR to identify the dioxolane ring and acetic acid moiety.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is used for absolute structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely employed for solving crystal structures, with hydrogen atoms often located via difference Fourier maps and refined isotropically. Orthorhombic crystal systems (e.g., space group Pbca) are common for related acetic acid derivatives .
Q. What are the primary chemical reactions involving this compound in organic synthesis?
- Methodology : The compound undergoes oxidation, reduction, and substitution reactions. For example:
- Oxidation : Using potassium permanganate (KMnO) or chromium trioxide (CrO) to yield carboxylic acids or ketones.
- Reduction : Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the acetic acid group to alcohols.
- Substitution : Nucleophilic substitution at the acetic acid moiety with amines or alcohols under basic conditions .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., hydrogen bonding ambiguities) be resolved for this compound derivatives?
- Methodology : Use high-resolution SCXRD data (e.g., collected at 200 K) to minimize thermal motion artifacts. SHELXL’s restraints and constraints can refine disordered hydrogen bonds. For example, carboxyl dimer formation via O–H∙∙∙O hydrogen bonds is common, but symmetry considerations (e.g., centrosymmetric dimers) may require manual adjustment of hydrogen atom positions .
Q. How do reaction condition variations (e.g., solvent, temperature) impact the yield and purity of this compound derivatives?
- Methodology : Systematic optimization using Design of Experiments (DoE) is recommended. For instance:
- Solvent : THF or dichloromethane (DCM) may improve solubility of hydrophobic intermediates.
- Temperature : Elevated temperatures (70–80°C) enhance reaction rates but may increase side products. Monitor via TLC or HPLC to identify by-products (e.g., ester hydrolysis intermediates) .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodology :
- In vitro assays : Cytotoxicity screening using cell lines (e.g., MTT assay) to identify IC values.
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with biological targets like enzymes or receptors.
- Metabolic studies : LC-MS/MS to track metabolite formation in hepatic microsome models .
Q. How can computational chemistry aid in predicting the reactivity of this compound in complex syntheses?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and reaction pathways. For example, simulate nucleophilic attack mechanisms during substitution reactions or assess steric effects of the dioxolane ring on regioselectivity .
Q. What experimental designs are optimal for synthesizing boronic acid derivatives of this compound for cross-coupling reactions?
- Methodology :
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive sites during boronation.
- Suzuki-Miyaura coupling : Optimize palladium catalysts (e.g., Pd(PPh)) and base (e.g., NaCO) in a mixed solvent system (THF/HO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
